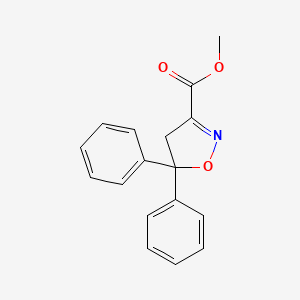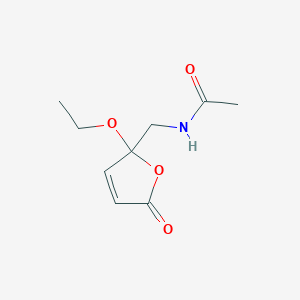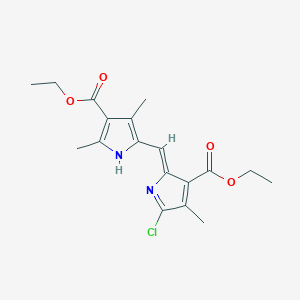![molecular formula C8H9BrN4 B12900858 3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine CAS No. 787590-55-0](/img/structure/B12900858.png)
3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of imidazopyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of the bromine atom and the dimethylamino group in the structure makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine typically involves the functionalization of imidazo[1,2-a]pyrazine. One common method is the bromination of N,N-dimethylimidazo[1,2-a]pyrazin-8-amine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure scalability and efficiency. The use of automated reactors and precise control of reaction conditions can lead to consistent product quality and higher yields. The choice of solvents and reagents is optimized to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction Reactions: The imidazo[1,2-a]pyrazine ring can be reduced under specific conditions to yield hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Formation of N,N-dimethylimidazo[1,2-a]pyrazin-8-amine derivatives with various substituents replacing the bromine atom.
Oxidation: Formation of N-oxides or other oxidized imidazo[1,2-a]pyrazine derivatives.
Reduction: Formation of hydrogenated imidazo[1,2-a]pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromine atom and the dimethylamino group can influence the binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyrazine: The parent compound without the bromine and dimethylamino substituents.
3-Bromoimidazo[1,2-a]pyrazine: Similar structure but lacks the dimethylamino group.
N,N-Dimethylimidazo[1,2-a]pyrazin-8-amine: Similar structure but lacks the bromine atom.
Uniqueness
3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine is unique due to the presence of both the bromine atom and the dimethylamino group. This combination allows for a wide range of chemical modifications and enhances its potential biological activities. The compound’s versatility makes it a valuable scaffold in medicinal chemistry and other scientific research fields .
Eigenschaften
CAS-Nummer |
787590-55-0 |
|---|---|
Molekularformel |
C8H9BrN4 |
Molekulargewicht |
241.09 g/mol |
IUPAC-Name |
3-bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C8H9BrN4/c1-12(2)7-8-11-5-6(9)13(8)4-3-10-7/h3-5H,1-2H3 |
InChI-Schlüssel |
RVVLLWOEECVIKP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC=CN2C1=NC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-[(6-Aminohexyl)amino]-2'-deoxyadenosine](/img/structure/B12900797.png)

![4-THia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6'-[(6,7-dihydro-7-oxo-2,9a(5aH)-dibenzofurandiyl)bis[(1-oxo-2,1-ethanediyl)imino]]bis[3,3-dimethyl-7-oxo-, dimethyl ester, [2S-[2alpha,5alpha,6beta[5aS*,9aS*(2'R*,5'S*,6'S*)]]]-](/img/structure/B12900801.png)
![1-(2,4-Diamino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B12900802.png)

![1-{4-[(Trifluoromethyl)sulfanyl]-1H-pyrrol-2-yl}ethan-1-one](/img/structure/B12900807.png)

![3-(1-Benzothiophen-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900852.png)

![2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid](/img/structure/B12900874.png)
